2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzylsulfamoyl group, a chlorophenoxy moiety, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorophenol with benzylsulfonyl chloride to form 4-(benzylsulfamoyl)-2-chlorophenol. This intermediate is then reacted with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzylsulfamoyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(methylsulfamoyl)-2-chlorophenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-[4-(benzylsulfamoyl)-2-fluorophenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-[2-(methyl)phenyl]acetamide
Uniqueness
2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to the presence of both the benzylsulfamoyl and trifluoromethyl groups, which confer unique chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for diverse applications.
Properties
IUPAC Name |
2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N2O4S/c23-18-12-16(33(30,31)27-13-15-6-2-1-3-7-15)10-11-20(18)32-14-21(29)28-19-9-5-4-8-17(19)22(24,25)26/h1-12,27H,13-14H2,(H,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJFAVNTIWXVOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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